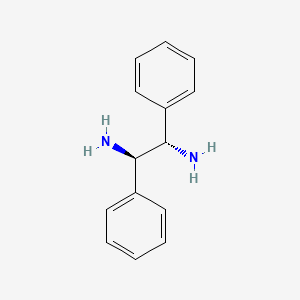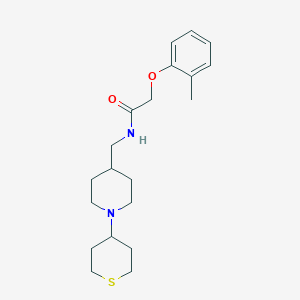
4-cyclopropyl-3-(furan-2-yl)-1-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-3-(furan-2-yl)-1-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound with potential applications in scientific research. It is a triazole derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
Heterocyclic Compound Synthesis
Research has explored the synthesis of novel heterocyclic compounds derived from triazole-based frameworks, showcasing their potential for further biological application. These studies involve complex synthetic routes to introduce various substituents, aiming to enhance the compound's biological activities (Bekircan, Ülker, & Menteşe, 2015; Tenne, Metz, Wagenblast, Münster, & Strassner, 2015).
Photoluminescent Properties
Some studies focus on the photoluminescent properties of platinum(II) complexes with triazole ligands, indicating potential applications in materials science for the development of new photoluminescent materials (Tenne et al., 2015).
Biological Activities and Applications
Anticancer and Antiangiogenic Activities
Novel 3-arylaminobenzofuran derivatives have been evaluated for their anticancer and antiangiogenic activities, highlighting the role of triazole derivatives in the development of new therapeutic agents targeting cancer and angiogenesis (Romagnoli et al., 2015).
Elastase Inhibitory Activity
The synthesis and evaluation of triazole derivatives for their elastase inhibitory activity represent another dimension of research, aiming to discover new compounds that can modulate elastase, an enzyme involved in various inflammatory and degenerative diseases (Dias et al., 2018).
properties
IUPAC Name |
4-cyclopropyl-5-(furan-2-yl)-2-[(3-methoxyphenyl)methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-14-5-2-4-12(10-14)11-19-17(21)20(13-7-8-13)16(18-19)15-6-3-9-23-15/h2-6,9-10,13H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPMEAJXIKBOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-3-(furan-2-yl)-1-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzoate](/img/structure/B2648212.png)


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(6-(trifluoromethyl)nicotinoyl)piperazin-1-yl)methanone](/img/structure/B2648215.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide](/img/structure/B2648216.png)




![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2648226.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide](/img/structure/B2648228.png)

![N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride](/img/structure/B2648234.png)
![(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate](/img/structure/B2648235.png)